molecular formula C14H23Cl2N3O B7843212 N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride

Cat. No.: B7843212
M. Wt: 320.3 g/mol
InChI Key: CFDHEVHAGSCERQ-UHFFFAOYSA-N
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Description

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride typically involves the following steps:

  • Formation of Piperazine Derivative: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.

  • Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

  • Acetylation: The resulting compound is then acetylated to introduce the acetamide group.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl groups.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring plays a crucial role in interacting with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(2-(Morpholine-4-yl)ethyl)phenyl)acetamide dihydrochloride

  • N-(4-(2-(Pyrrolidin-1-yl)ethyl)phenyl)acetamide dihydrochloride

  • N-(4-(2-(Thiomorpholine-4-yl)ethyl)phenyl)acetamide dihydrochloride

Uniqueness: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(2-piperazin-1-ylethyl)phenyl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-12(18)16-14-4-2-13(3-5-14)6-9-17-10-7-15-8-11-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHEVHAGSCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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